RK-287107

描述

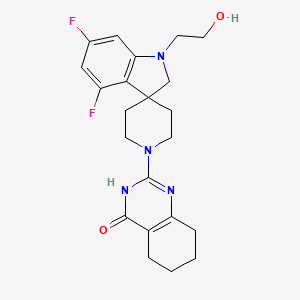

Structure

3D Structure

属性

IUPAC Name |

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQYCOUBRJEYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tankyrase Inhibitor RK-287107: A Technical Guide to its Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of numerous cancers, particularly colorectal cancer, often initiated by loss-of-function mutations in the tumor suppressor gene Adenomatous Polyposis Coli (APC).[1][3] this compound has emerged as a promising therapeutic agent by virtue of its ability to modulate this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

In the canonical Wnt signaling pathway, a "destruction complex" composed of Axin, APC, casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) targets β-catenin for proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent degradation.[1][3] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus, associates with TCF/LEF transcription factors, and activates the transcription of Wnt target genes, such as MYC and AXIN2, promoting cell proliferation.[4]

This compound exerts its effect by directly inhibiting the enzymatic activity of tankyrase-1 and -2.[1] This inhibition prevents the PARylation of Axin, leading to the stabilization and accumulation of Axin1 and Axin2.[4] The stabilized Axin enhances the activity of the destruction complex, leading to the downregulation of β-catenin.[1][4] Consequently, the transcription of Wnt/β-catenin target genes is suppressed, inhibiting the growth of cancer cells dependent on this pathway.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.

| Parameter | Target | Value | Reference |

| IC50 | Tankyrase-1 | 14.3 nM | [5] |

| IC50 | Tankyrase-2 | 10.6 nM | [5] |

| Selectivity | PARP1 | >7000-fold vs. Tankyrases | [6] |

Table 1: In Vitro Enzymatic Activity of this compound

| Cell Line | APC Status | Parameter | Value | Reference |

| COLO-320DM | Short truncating mutation | GI50 | 0.449 µM | [5] |

| SW403 | Short truncating mutation | Sensitive | - | [1][4] |

| RKO | Wild-type | Insensitive | - | [1][4] |

| HCT-116 | Wild-type | Insensitive | - | [4] |

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment | Target Gene | Effect | Reference |

| COLO-320DM | This compound | AXIN2 | Suppression of mRNA expression | [4] |

| COLO-320DM | This compound | MYC | Suppression of mRNA expression | [4] |

| HEK293T (Wnt3A stimulated) | This compound | TCF/LEF reporter | Suppression of luciferase activity | [4] |

| COLO-320DM | This compound | TCF/LEF reporter | Dose-dependent suppression of luciferase activity | [4] |

Table 3: Effect of this compound on Wnt/β-catenin Signaling Pathway Activity

Signaling Pathway and Mechanism of Action Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Mechanism of action of this compound in the Wnt pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt signaling pathway.

a. Cell Seeding and Transfection:

-

Seed HEK293T or COLO-320DM cells in 96-well plates at a density of 1 x 10^4 cells per well.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

b. Treatment:

-

For HEK293T cells, which have an intact Wnt pathway, stimulate with Wnt3A-conditioned medium to activate the pathway.

-

For COLO-320DM cells, which have a constitutively active Wnt pathway, no stimulation is required.

-

Treat cells with a dose range of this compound or vehicle control (e.g., DMSO).

c. Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a percentage of the vehicle-treated control.

Caption: TCF/LEF luciferase reporter assay workflow.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key components of the Wnt signaling pathway following treatment with this compound.

a. Cell Lysis and Protein Quantification:

-

Treat COLO-320DM cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% Tris-glycine polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Tankyrase 1/2, Axin1, Axin2, active β-catenin (non-phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

d. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Caption: Western blot analysis workflow.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the changes in mRNA expression levels of Wnt target genes, such as AXIN2 and MYC, after treatment with this compound.

a. RNA Extraction and cDNA Synthesis:

-

Treat COLO-320DM cells with this compound.

-

Extract total RNA from the cells using a suitable kit.

-

Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme.

b. Real-Time PCR:

-

Perform real-time PCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Caption: Quantitative Real-Time PCR (qRT-PCR) workflow.

Conclusion

This compound is a potent and specific inhibitor of tankyrases that effectively downregulates the Wnt/β-catenin signaling pathway. By preventing the degradation of Axin, this compound promotes the destruction of β-catenin, leading to the suppression of Wnt target gene expression and the inhibition of cancer cell growth, particularly in colorectal cancers with APC mutations. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on Wnt pathway inhibitors and tankyrase-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 6. (PDF) this compound, a Potent and Specific Tankyrase Inhibitor, [research.amanote.com]

The Structure-Activity Relationship of RK-287107: A Technical Guide to a Potent Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RK-287107, a potent and specific inhibitor of tankyrase 1 and 2. This compound has demonstrated significant potential in blocking the growth of colorectal cancer cells by modulating the Wnt/β-catenin signaling pathway. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways involved, serving as a comprehensive resource for researchers in oncology and drug discovery.

Core Structure-Activity Relationship Data

The development of this compound stemmed from the optimization of a high-throughput screening hit, RK-140160.[1] Structure-activity relationship studies focused on modifying the spiroindoline substituent, which was predicted to be exposed to the cytosolic space.[1] This led to the synthesis of a series of analogs with varying potency and selectivity. The key quantitative data from these studies are summarized below.

| Compound | TNKS1 IC50 (nM)[1][2] | TNKS2 IC50 (nM)[1][2] | PARP1 IC50 (µM)[1] | COLO-320DM GI50 (µM)[2] | Notes |

| This compound | 14.3 | 10.6 | >20 | 0.449 | Potent and selective tankyrase inhibitor. |

| RK-140160 | - | - | >20 | - | High-throughput screening hit and lead compound.[1] |

| RK-140790 | >6100 | >4390 | - | - | Inactive analog used as a negative control.[1] |

| G007-LK | ~57 | ~85 | - | - | Reference tankyrase inhibitor; this compound is 4- to 8-fold more potent.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structure-activity relationship studies of this compound and its analogs.

In Vitro Tankyrase Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against tankyrase 1 and 2 by measuring the consumption of NAD+.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris propane (pH 7.0), 0.5 mM TCEP, 0.01% Triton X-100.

-

Enzyme Solution: Recombinant human TNKS1 or TNKS2 diluted in assay buffer to the desired concentration (e.g., 5-20 nM).

-

NAD+ Solution: Diluted in assay buffer to the desired concentration (e.g., 500 nM for TNKS2, 10 µM for TNKS1).

-

Test Compounds: Serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the NAD+ solution.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction and quantify the remaining NAD+ using a commercial detection kit that converts NAD+ to a fluorescent product.

-

Measure fluorescence intensity using a microplate reader (e.g., excitation at 372 nm and emission at 444 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation (MTT) Assay

This assay assesses the effect of compounds on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Culture:

-

Culture human colorectal cancer cell lines (e.g., COLO-320DM, SW403, RKO) in appropriate media supplemented with 10% fetal bovine serum.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72-120 hours.

-

-

Detection:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound concentration relative to a DMSO control.

-

Determine the GI50 (50% growth inhibition) value from the dose-response curve.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin signaling pathway.

Protocol:

-

Sample Preparation:

-

Treat cells (e.g., COLO-320DM) with test compounds for a specified time (e.g., 16 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-Tankyrase 1/2

-

Anti-Axin1

-

Anti-Axin2

-

Anti-β-catenin (active and total)

-

Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293T or a colorectal cancer cell line with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid.

-

-

Assay Procedure:

-

After 24 hours, treat the transfected cells with test compounds.

-

For cell lines with a non-active Wnt pathway (e.g., HEK293T), stimulate with Wnt3a-conditioned medium.

-

Incubate for an additional 16-24 hours.

-

-

Detection:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in reporter activity relative to a vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow for its preclinical evaluation.

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: Preclinical drug discovery workflow for this compound.

Conclusion

This compound is a potent and selective tankyrase inhibitor that demonstrates significant anti-proliferative effects in colorectal cancer cells with aberrant Wnt/β-catenin signaling.[1] The structure-activity relationship studies have successfully identified a lead compound with favorable in vitro and in vivo properties. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of tankyrase inhibitors. Future studies may focus on the continued optimization of this chemical scaffold to improve pharmacokinetic properties and explore its efficacy in a broader range of cancer types.

References

In Vitro Characterization of the Tankyrase Inhibitor RK-287107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of RK-287107, a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). This document details the inhibitor's enzymatic activity, its mechanism of action within the Wnt/β-catenin signaling pathway, and its effects on cancer cell proliferation. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's biological activities.

Core Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: Enzymatic Inhibition of Tankyrases and PARP1 by this compound

| Target Enzyme | IC50 (nmol/L) |

| Tankyrase-1 (TNKS1) | 14.3[1][2][3] |

| Tankyrase-2 (TNKS2) | 10.6[1][2][3] |

| PARP1 | >20,000[1] |

Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | APC Status | Cellular Effect | GI50 (µmol/L) |

| COLO-320DM | Short truncating mutation (β-catenin dependent) | Inhibition of proliferation | 0.449[2] |

| SW403 | Short truncating mutation (β-catenin dependent) | Inhibition of proliferation | Not explicitly quantified, but sensitive |

| RKO | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[1][4] |

| HCT-116 | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[2] |

| HCC2998 | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[2] |

| DLD-1 | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[2] |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tankyrases are key positive regulators of the Wnt/β-catenin signaling pathway.[5][6] They act by poly(ADP-ribosyl)ating (PARylating) Axin, a central scaffold protein in the β-catenin destruction complex.[7] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[8] The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of Wnt target genes, many of which are implicated in cancer cell proliferation.[9]

This compound, by inhibiting the enzymatic activity of tankyrases, prevents the PARsylation and subsequent degradation of Axin.[1][4] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[1][10] As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for proteasomal degradation. The ensuing reduction in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and a subsequent inhibition of cell proliferation in cancers driven by aberrant Wnt/β-catenin signaling, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene.[1][4][10]

References

- 1. goldbio.com [goldbio.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lef/Tcf luciferase reporter assay [bio-protocol.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TCF/LEF luciferase reporter assay [bio-protocol.org]

- 10. bpsbioscience.com [bpsbioscience.com]

Pharmacological Profile of the Tankyrase Inhibitor RK-287107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a novel, potent, and specific small-molecule inhibitor of tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in over 90% of human colorectal cancers (CRC), primarily due to mutations in the tumor suppressor gene APC.[3] By inhibiting tankyrase activity, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of β-catenin and subsequent suppression of Wnt target gene expression.[2][4] This targeted mechanism of action makes this compound a promising therapeutic candidate for the treatment of Wnt-driven cancers, particularly CRC with specific APC mutations.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative effects.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Notes |

| Tankyrase-1 | 14.3 | Demonstrates potent inhibition of the primary target.[1][5][6][7] |

| Tankyrase-2 | 10.6 | Shows slightly higher potency for Tankyrase-2.[1][5][6][7] |

| PARP1 | >20,000 | Indicates high selectivity for tankyrases over other PARP family members. |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | Endpoint | Value (µM) | Notes |

| COLO-320DM | MTT Assay | GI50 | 0.449 | This cell line harbors a short APC mutation and is dependent on β-catenin signaling, showing high sensitivity to this compound.[6][8] |

| SW403 | MTT Assay | - | Sensitive | Another colorectal cancer cell line with a short APC mutation that shows sensitivity to this compound.[2] |

| RKO | MTT Assay | - | Insensitive | This colorectal cancer cell line has wild-type APC and is β-catenin independent, demonstrating the selectivity of this compound for cancers with aberrant Wnt/β-catenin signaling.[2] |

Table 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Notes |

| NOD-SCID Mice | COLO-320DM | 100 mg/kg this compound, intraperitoneal (i.p.) administration, once daily | 32.9% | Demonstrates significant anti-tumor activity in a preclinical model of colorectal cancer.[6] The treatment was well-tolerated with no detectable effect on the body weight or behavior of the mice. |

| NOD-SCID Mice | COLO-320DM | 300 mg/kg this compound, i.p. administration, once daily | 44.2% | Shows a dose-dependent increase in tumor growth inhibition.[6] |

| Mouse Xenografts | COLO-320DM | 150 mg/kg this compound, i.p. administration, twice daily | 47.2% | Further demonstrates the in vivo efficacy of this compound.[8] |

| Mouse Xenografts | COLO-320DM | 300 mg/kg this compound, oral administration, twice daily | 51.9% | Highlights the oral bioavailability and effectiveness of this compound. Pharmacokinetic analysis revealed higher plasma concentrations after oral administration compared to intraperitoneal administration.[8] The oral bioavailability was noted to be approximately 60%.[8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

In Vitro PARP/Tankyrase Enzyme Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP family enzymes, including tankyrases, using a chemiluminescent assay kit.

Objective: To quantify the IC50 values of this compound against Tankyrase-1 and Tankyrase-2.

Materials:

-

Recombinant human Tankyrase-1 and Tankyrase-2 enzymes

-

PARP/Tankyrase assay kit (e.g., from Trevigen)

-

This compound and control compounds (e.g., XAV939, Olaparib)

-

96-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare assay reagents according to the manufacturer's instructions provided with the chemiluminescent assay kit. This typically includes preparing buffers, NAD+, and the PARP substrate.

-

Compound Dilution: Prepare a serial dilution of this compound and control compounds in the appropriate assay buffer.

-

Assay Reaction:

-

Add the reaction buffer to each well of a 96-well plate.

-

Add the diluted compounds to the respective wells.

-

Add the recombinant tankyrase enzyme to each well.

-

Initiate the reaction by adding NAD+ and the PARP substrate.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), as recommended by the kit manufacturer.

-

Signal Detection: Add the chemiluminescent reagent provided in the kit to each well.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of this compound on colorectal cancer cell lines.

Objective: To determine the GI50 (50% growth inhibition) of this compound in various colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., COLO-320DM, SW403, RKO)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 120 hours).[5] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol outlines the western blot procedure to analyze the effect of this compound on the protein levels of tankyrase, Axin, and β-catenin signaling pathway components.

Objective: To assess the pharmacodynamic effects of this compound by measuring changes in protein expression.

Materials:

-

Colorectal cancer cells (e.g., COLO-320DM)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Tankyrase, Axin1, Axin2, β-catenin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 16 hours).[6] Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound.

Objective: To assess the ability of this compound to inhibit tumor growth in a preclinical mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Colorectal cancer cells (e.g., COLO-320DM)

-

Matrigel (optional, to enhance tumor take-rate)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of COLO-320DM cells (e.g., 1 x 10^6 cells in 100 µL of media or a mix with Matrigel) into the flank of each mouse.[4]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule (e.g., once or twice daily).[8]

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. The comprehensive pharmacological data presented in this guide, including its in vitro and in vivo efficacy, support its continued development as a potential therapeutic agent for colorectal and other Wnt-dependent cancers. The detailed experimental protocols and visualizations provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the pharmacokinetics and potential for combination therapies will be crucial for its clinical translation. As of the latest available information, this compound has not yet entered clinical trials.[11]

References

- 1. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]

- 2. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hubrecht.eu [hubrecht.eu]

- 4. altogenlabs.com [altogenlabs.com]

- 5. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]

- 10. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 11. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

RK-287107: A Technical Guide to its Selectivity for Tankyrase Over Other PARP Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical and cellular selectivity of RK-287107, a potent small-molecule inhibitor of the tankyrase enzymes, TNKS1 (PARP5a) and TNKS2 (PARP5b). The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a highly potent and specific inhibitor of tankyrase-1 and tankyrase-2.[1][2] It was developed through optimization of a lead compound, RK-140160, which was identified in a high-throughput screen.[1] this compound exhibits nanomolar potency against both tankyrase isoforms while showing remarkably high selectivity against PARP1, a key enzyme in DNA damage repair.[1] This selectivity is crucial as it separates the Wnt/β-catenin signaling inhibition, mediated by tankyrase, from the DNA damage response pathways modulated by PARP1/2 inhibitors like olaparib.[1][3] The primary mechanism of action for this compound is the inhibition of tankyrase-mediated PARsylation of Axin, a key scaffold protein in the β-catenin destruction complex.[4][5] This leads to Axin stabilization, subsequent degradation of β-catenin, and downregulation of Wnt target genes, ultimately inhibiting the growth of Wnt-dependent cancer cells.[1][4][5]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantitatively assessed against tankyrase-1, tankyrase-2, and PARP1. The available data demonstrates a profound selectivity for the tankyrase isoforms.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Comparative Compounds [1]

| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (µM) |

| This compound | 14.3 | 10.6 | >20 |

| G007-LK | 42.2 | 42.3 | Not specified |

| RK-140160 | 42.2 | 42.3 | >20 |

| RK-140790 (inactive analog) | 6133 | 4388 | Not specified |

Note: Data for this compound and its analogs are derived from Mizutani et al., 2018. A direct, side-by-side comparison with a broad panel of other PARP family members for this compound is not publicly available. The selectivity against PARP1 is at least >1400-fold for TNKS1 and >1800-fold for TNKS2.

Mechanism of Action and Cellular Effects

This compound's therapeutic potential in specific cancer types is rooted in its targeted disruption of the Wnt/β-catenin signaling pathway.

Wnt/β-catenin Signaling Pathway Inhibition

In canonical Wnt signaling, tankyrases PARsylate Axin, marking it for ubiquitination and proteasomal degradation. The degradation of the Axin-scaffolded destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate transcription of target genes like AXIN2 and MYC, which drive cell proliferation.

This compound inhibits the catalytic activity of tankyrases. This prevents Axin PARsylation, leading to its stabilization and accumulation. The stable destruction complex then effectively phosphorylates β-catenin, leading to its degradation and the suppression of Wnt target gene expression.

Cellular Biomarkers of Activity

Treatment of sensitive cancer cells (e.g., COLO-320DM) with this compound leads to distinct and measurable pharmacodynamic effects:

-

Accumulation of Tankyrase and Axin: Inhibition of tankyrase auto-PARsylation prevents its own degradation, leading to an accumulation of tankyrase protein.[1] The stabilization of Axin1 and Axin2 is also a direct consequence.[1]

-

Downregulation of Wnt Target Genes: A reduction in the mRNA levels of AXIN2 and MYC is observed following treatment.[1]

-

Selective Antiproliferative Effects: this compound inhibits the growth of colorectal cancer cells with truncated APC mutations (which are β-catenin dependent) but does not affect cells with wild-type APC or gain-of-function β-catenin mutations.[1][4]

Experimental Protocols

The following sections describe plausible methodologies for key experiments used to characterize the selectivity and activity of this compound, based on standard laboratory practices and details from the primary literature.

In Vitro PARP/Tankyrase Enzymatic Assay

This protocol outlines a method to determine the IC50 values of inhibitors against PARP family enzymes. It is based on a chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Methodology:

-

Plate Coating: 96-well plates are coated with histone proteins and incubated overnight at 4°C. Plates are then washed with phosphate-buffered saline (PBS).

-

Reaction Setup: Recombinant tankyrase or PARP enzyme is added to the wells.

-

Inhibitor Addition: A dilution series of this compound (or other test compounds) is added to the wells, followed by a mixture containing biotinylated NAD+.

-

Enzymatic Reaction: The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow the PARsylation reaction to occur.

-

Detection: The reaction is stopped, and wells are washed. Streptavidin-conjugated Horseradish Peroxidase (HRP) is added and incubated to bind to the biotinylated PAR chains.

-

Signal Generation: After washing away unbound Streptavidin-HRP, a chemiluminescent HRP substrate is added.

-

Data Acquisition: The luminescence is read on a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Protein Stabilization

This protocol is for detecting the accumulation of tankyrase and Axin proteins in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Colorectal cancer cells (e.g., COLO-320DM) are seeded and allowed to adhere. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against Tankyrase-1/2, Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the mRNA levels of Wnt target genes AXIN2 and MYC.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound as described for the Western blot protocol. Total RNA is then extracted from the cells using a suitable kit (e.g., RNeasy Kit).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR Reaction: The qPCR reaction is set up in a 96-well plate with a reaction mix containing SYBR Green, forward and reverse primers for the target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.

-

Data Analysis: The reaction is run on a real-time PCR machine. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., COLO-320DM, SW403, RKO) are seeded in 96-well plates and incubated for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for an extended period (e.g., 72-120 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The 50% growth inhibition (GI50) values are calculated from the dose-response curves.

Conclusion

This compound is a potent and highly selective tankyrase inhibitor. Its mode of action via the targeted inhibition of the Wnt/β-catenin pathway, combined with its profound selectivity over PARP1, makes it a valuable tool for cancer research and a promising candidate for therapeutic development, particularly for cancers driven by aberrant Wnt signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective PARP family inhibitors. Further studies to elucidate the selectivity profile of this compound against a broader panel of PARP enzymes would provide a more complete understanding of its specificity.

References

- 1. Tankyrase-targeted therapeutics: expanding opportunities in the PARP family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of RK-287107 Beyond Tankyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific small molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Its primary mechanism of action involves the stabilization of Axin, a crucial component of the β-catenin destruction complex, leading to the downregulation of the Wnt/β-catenin signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer, making tankyrase inhibitors like this compound promising therapeutic agents.[4][5] While the on-target effects of this compound are well-documented, a comprehensive understanding of its cellular targets beyond tankyrases is critical for predicting potential off-target effects and fully elucidating its pharmacological profile.

This technical guide summarizes the known cellular targets of this compound, with a focus on distinguishing its on-target versus off-target activities based on currently available data. It also provides an overview of the methodologies used to assess inhibitor specificity and outlines the known selectivity profiles of other tankyrase inhibitors to offer a broader context.

On-Target Profile of this compound

The primary cellular targets of this compound are Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b).[1][2][3] this compound exhibits high potency against both isoforms.

Quantitative Data for On-Target Activity

| Target | Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |

| Tankyrase-1 | In vitro enzymatic | 14.3 | Purified enzyme | [4] |

| Tankyrase-2 | In vitro enzymatic | 10.6 | Purified enzyme | [4] |

| Wnt/β-catenin pathway | Cell-based | GI₅₀: 449 | COLO-320DM | [4] |

Off-Target Profile of this compound

Based on available literature, the off-target profile of this compound has been primarily characterized by its high selectivity against PARP1.

Quantitative Data for Off-Target Activity

| Target | Assay Type | IC₅₀ (µM) | Cell Line/System | Reference |

| PARP1 | In vitro enzymatic | >20 | Purified enzyme | [4] |

Notably, comprehensive, publicly available data from broad-panel screens such as kinome-wide scans or global proteomic analyses for this compound are currently limited. Such studies are essential for identifying unanticipated off-target interactions that could contribute to the drug's overall efficacy or toxicity profile.

Signaling Pathway Modulated by this compound

The primary signaling pathway affected by this compound is the Wnt/β-catenin pathway. Inhibition of tankyrase leads to the stabilization of Axin, a scaffold protein in the β-catenin destruction complex. This enhanced stability promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of RK-287107 on Axin Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-287107 is a potent and highly specific small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1] A key substrate of tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[1] This guide provides an in-depth technical overview of the mechanism by which this compound stabilizes Axin, leading to the downregulation of Wnt/β-catenin signaling, a pathway frequently hyperactivated in various cancers, particularly colorectal cancer.[1][3]

Introduction: The Role of Axin in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. At the heart of this pathway's regulation lies the β-catenin destruction complex, which consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).

In the absence of a Wnt ligand, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription of Wnt target genes.

Axin is the concentration-limiting component of this complex.[4] Its stability is, therefore, a critical determinant of the destruction complex's activity. The tankyrase enzymes, TNKS1 and TNKS2, poly(ADP-ribosyl)ate (PARylate) Axin, which signals its ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[5] This destabilization of Axin leads to the disassembly of the destruction complex, accumulation of β-catenin, and activation of Wnt signaling.

This compound: Mechanism of Action

This compound is a novel and specific inhibitor of tankyrase-1 and tankyrase-2.[1] By inhibiting the enzymatic activity of tankyrases, this compound prevents the PARylation of Axin.[5] This abrogation of PARylation shields Axin from recognition by RNF146, thereby preventing its ubiquitination and degradation.[5] The resulting stabilization and accumulation of Axin protein enhance the formation and activity of the β-catenin destruction complex.[5] This, in turn, promotes the degradation of β-catenin, leading to the downregulation of TCF/LEF reporter activity and the expression of Wnt target genes such as AXIN2 and MYC.[3][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory and anti-proliferative effects of this compound.

| Target | IC₅₀ (nM) | Reference |

| Tankyrase-1 | 14.3 | [1][2][6][7][8] |

| Tankyrase-2 | 10.6 | [1][2][6][7][8] |

| Cell Line | Parameter | Value (µM) | Conditions | Reference |

| COLO-320DM | GI₅₀ | 0.449 | 120 h treatment | [1][6][8] |

| Cell Line | Treatment | Observation | Reference |

| COLO-320DM | 0.03-10 µM this compound for 16 h | Accumulation of Axin1/2 and Tankyrase | [6][7][8] |

| COLO-320DM | 0.03-10 µM this compound for 16 h | Downregulation of β-catenin signaling | [6][7][8] |

Experimental Protocols

Western Blotting for Axin2 and β-catenin Levels

This protocol describes the methodology to assess the protein levels of Axin2 and β-catenin in COLO-320DM cells following treatment with this compound.

Materials:

-

COLO-320DM cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axin2, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed COLO-320DM cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 16 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in HEK293T cells.[5]

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)

-

Control plasmid (e.g., FOP-Flash with mutated TCF/LEF binding sites)

-

Transfection reagent

-

Wnt3a-conditioned medium or recombinant Wnt3a

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the TCF/LEF reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the cells with Wnt3a-conditioned medium to stimulate the Wnt pathway, in the presence of varying concentrations of this compound or vehicle control.

-

Cell Lysis: After the desired incubation period (e.g., 16-24 hours), lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Conclusion

This compound is a potent and specific inhibitor of tankyrases that effectively stabilizes Axin, a key negative regulator of the Wnt/β-catenin signaling pathway. This mechanism of action leads to the suppression of oncogenic Wnt signaling in cancer cells harboring mutations that activate this pathway, such as those with truncated APC. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on novel therapeutics targeting the Wnt pathway. The ability of this compound to modulate Axin stability underscores the therapeutic potential of tankyrase inhibition in Wnt-driven malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. targetmol.com [targetmol.com]

Methodological & Application

Application Notes and Protocols for RK-287107 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by poly(ADP-ribosyl)ating Axin, a key component of the β-catenin destruction complex.[3][4] This modification leads to the ubiquitination and subsequent degradation of Axin, resulting in the stabilization and accumulation of β-catenin.[3][4] In many colorectal cancers, aberrant activation of the Wnt/β-catenin pathway, often due to mutations in the tumor suppressor gene APC, is a critical driver of tumorigenesis.[5] By inhibiting tankyrase, this compound stabilizes Axin, promotes the degradation of β-catenin, and thereby suppresses the growth of cancer cells dependent on this pathway.[1][3]

These application notes provide an overview of the dosing and administration of this compound in preclinical mouse xenograft models of colorectal cancer, based on published studies. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo efficacy studies with this compound.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound exerts its anti-tumor effects by intervening in the Wnt/β-catenin signaling cascade. In cancer cells with a constitutively active Wnt pathway (e.g., due to APC mutations), tankyrase activity leads to the degradation of Axin. This destabilizes the β-catenin destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in proliferation and survival, such as MYC.[3][6] this compound inhibits tankyrase, leading to the accumulation of Axin2 and subsequent downregulation of β-catenin signaling.[3][6]

Figure 1: Mechanism of Action of this compound on the Wnt/β-catenin Signaling Pathway.

Data Presentation

In Vivo Efficacy of this compound in COLO-320DM Xenograft Model

The following tables summarize the dosing regimens and corresponding tumor growth inhibition (TGI) observed in NOD-SCID mice bearing COLO-320DM colorectal cancer xenografts.[6]

Table 1: Intraperitoneal (i.p.) Administration of this compound

| Dose (mg/kg) | Frequency | Tumor Growth Inhibition (TGI) | Reference |

| 100 | Once per day | 32.9% | [6] |

| 300 | Once per day | 44.2% | [6] |

| 150 | Twice per day | 47.2% | [6] |

Table 2: Oral (p.o.) Administration of this compound

| Dose (mg/kg) | Frequency | Tumor Growth Inhibition (TGI) | Reference |

| 300 | Twice per day | 51.9% | [6] |

Note: In these studies, no significant effects on the body weight or general behavior of the mice were observed at the tested doses.[6]

Experimental Protocols

General Protocol for Mouse Xenograft Studies

This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous colorectal cancer xenograft model.

Figure 2: General Experimental Workflow for a Mouse Xenograft Study.

Detailed Methodologies

1. Cell Culture and Animal Model

-

Cell Line: COLO-320DM, a human colorectal adenocarcinoma cell line with a truncated APC gene, is a suitable model for testing tankyrase inhibitors.[3][6]

-

Animal Strain: Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are appropriate for establishing human tumor xenografts.[3][6]

2. Tumor Implantation

-

Harvest colorectal cancer cells (e.g., COLO-320DM) during the logarithmic growth phase.

-

Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, to a final concentration of approximately 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

-

Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

4. Preparation and Administration of this compound

-

Vehicle Preparation: A common vehicle for oral administration is 0.5% methylcellulose solution. For intraperitoneal injection, a solution containing DMSO, PEG300, and saline might be appropriate, though specific solubility characteristics of the compound should be confirmed.

-

This compound Formulation: Prepare a fresh suspension of this compound in the chosen vehicle on each day of dosing.

-

Administration Routes:

-

Dosing Schedule: A typical dosing schedule is once or twice daily for a specified number of weeks (e.g., 5 days on, 2 days off for 2 weeks).[2]

5. Endpoint and Data Analysis

-

The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Monitor animal health and body weight throughout the study.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula:

-

TGI (%) = [1 - (ΔT / ΔC)] x 100

-

Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of colorectal cancer through the inhibition of the Wnt/β-catenin signaling pathway.[6] It is effective via both intraperitoneal and oral administration at tolerable doses.[1][6] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RK-287107 in Colorectal Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] In the context of colorectal cancer, aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver of tumorigenesis, often initiated by loss-of-function mutations in the tumor suppressor gene, Adenomatous Polyposis Coli (APC).[1][2][3] Tankyrases play a crucial role in this pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrases, this compound stabilizes Axin, leading to the downregulation of β-catenin and the suppression of Wnt target gene expression, ultimately inhibiting the growth of colorectal cancer cells with APC mutations.[1][4]

These application notes provide a comprehensive guide for utilizing this compound in a colorectal cancer cell line study, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt signal, a destruction complex composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in proliferation and cell survival, such as MYC and AXIN2.

This compound inhibits the enzymatic activity of tankyrase-1 and -2. This prevents the PARylation and subsequent degradation of Axin, thereby stabilizing the destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target genes and a reduction in cancer cell proliferation.[1]

Cell Line Selection

The efficacy of this compound is highly dependent on the genetic background of the colorectal cancer cells, specifically the mutation status of the APC gene.

| Cell Line | APC Mutation Status | Expected Sensitivity to this compound | Reference |

| COLO-320DM | Short (truncated) | High | [1] |

| SW403 | Short (truncated) | High | [1] |

| RKO | Wild-type | Low / Insensitive | [1] |

| HCT-116 | Wild-type | Low / Insensitive | |

| DLD-1 | Truncated | Moderate |

Recommendation: For a comprehensive study, it is advised to use at least one sensitive cell line (e.g., COLO-320DM or SW403) and one insensitive/wild-type cell line (e.g., RKO) to demonstrate the specificity of this compound's effects.

Experimental Workflow

A typical workflow for evaluating this compound in colorectal cancer cell lines involves a series of in vitro assays to determine its effects on cell viability, apoptosis, cell cycle, and the Wnt/β-catenin signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Colorectal cancer cell lines (e.g., COLO-320DM, RKO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) - COLO-320DM | % Viability - COLO-320DM | Absorbance (570 nm) - RKO | % Viability - RKO |

| 0 (Vehicle) | 100 | 100 | ||

| 0.01 | ||||

| 0.1 | ||||

| 0.5 | ||||

| 1.0 | ||||

| 5.0 | ||||

| 10.0 |

Calculate the half-maximal growth inhibition concentration (GI50). The reported GI50 for this compound in COLO-320DM cells is approximately 0.449 µM.[5]

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Tankyrase, anti-Axin1/2, anti-β-catenin, anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 16-24 hours.[5]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcomes:

| Treatment | Tankyrase Level | Axin1/2 Level | β-catenin Level | c-Myc Level |

| Vehicle Control | Baseline | Baseline | Baseline | Baseline |

| This compound (low conc.) | Increased | Increased | Decreased | Decreased |

| This compound (high conc.) | Increased | Increased | Decreased | Decreased |

Note: Inhibition of tankyrase prevents its auto-PARylation and subsequent degradation, leading to its accumulation.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of Wnt target genes.

Materials:

-

6-well plates

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH or ACTB)

Procedure:

-

Treat cells in 6-well plates with this compound as described for Western blotting.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Data Presentation:

| Treatment | Relative AXIN2 mRNA Expression (Fold Change) | Relative MYC mRNA Expression (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (low conc.) | ||

| This compound (high conc.) |

Expect a dose-dependent decrease in the mRNA levels of AXIN2 and MYC in sensitive cell lines.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

These assays determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis or cell cycle arrest.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Apoptosis Assay Protocol:

-

Treat cells with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis Protocol:

-

Treat cells with this compound for 24-48 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Apoptosis Data:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |

| Vehicle Control | |||

| This compound |

Cell Cycle Data:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | |||

| This compound |

Conclusion

This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in colorectal cancer. By following these detailed protocols, researchers can effectively characterize the cellular and molecular effects of this potent tankyrase inhibitor in relevant colorectal cancer cell line models. The provided experimental framework will enable the generation of robust and reproducible data for basic research and preclinical drug development.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. broadpharm.com [broadpharm.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

RK-287107 solubility and stability in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the tankyrase inhibitor, RK-287107, in common laboratory solvents. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results.

Solubility of this compound

This compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2][3][4] Information regarding its solubility in other common laboratory solvents such as ethanol and water is limited, with aqueous solubility appearing to be low, as evidenced by its formulation as a suspension for oral administration in in vivo studies.[5] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions.[1][2][3][4] To achieve maximum solubility in DMSO, it is recommended to use fresh, anhydrous DMSO and ultrasonic agitation.[2][3][4]

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 83 - 125[1][2][3][4] | 199.29 - 300.15[1][2][3][4] | Use of fresh, moisture-free DMSO and ultrasonication is recommended to aid dissolution.[1][2][3][4] |

| Ethanol | Data not available | Data not available | A formulation for intraperitoneal injection contained 8.75% ethanol, suggesting some level of miscibility in ethanol-containing aqueous solutions.[5] |

| Water | Low | Low | For oral administration in animal models, this compound was suspended in 0.5% (w/v) methyl cellulose in water, indicating poor aqueous solubility.[5] |

Stability and Storage of this compound

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The compound is available as a solid powder and as pre-dissolved solutions.

As a Solid: